2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a phenylthiazole moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-fluorophenol: This can be achieved by fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.
Formation of 2-(2-fluorophenoxy)ethanol: This involves the reaction of 2-fluorophenol with ethylene oxide under basic conditions.
Synthesis of 2-(2-fluorophenoxy)ethyl bromide: This step involves the bromination of 2-(2-fluorophenoxy)ethanol using phosphorus tribromide.
Formation of 2-(2-fluorophenoxy)ethylamine: This is achieved by reacting 2-(2-fluorophenoxy)ethyl bromide with ammonia.
Synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine: This involves the cyclization of 2-phenylthiourea with α-halo ketones.
Final coupling reaction: The final step involves the coupling of 2-(2-fluorophenoxy)ethylamine with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. For example, its anticonvulsant activity is believed to be mediated through the modulation of benzodiazepine receptors . The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to modulate benzodiazepine receptors sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C20H19FN2O2S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H19FN2O2S/c1-14(25-18-10-6-5-9-17(18)21)19(24)22-12-11-16-13-26-20(23-16)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,24) |
InChI Key |
NETSQEBNLKCGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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